acetic acid CAS No. 852537-87-2](/img/structure/B2419083.png)
[(4-Methylphthalazin-1-yl)sulfanyl](phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methylphthalazin-1-yl)sulfanyl](phenyl)acetic acid, also known as MPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MPSA is a thiol-based compound that contains a phthalazine ring and a phenylacetic acid moiety.
Scientific Research Applications
Advanced Polymer Materials
(4-Methylphthalazin-1-yl)sulfanylacetic acid and its derivatives have been extensively explored in the synthesis of novel polymers, demonstrating unique properties suitable for high-performance applications. For instance, polymers incorporating 4-phenyl phthalazinone moieties, synthesized from compounds related to (4-Methylphthalazin-1-yl)sulfanylacetic acid, have shown exceptional thermal stability, solubility in polar organic solvents, and potential as materials for high-temperature proton exchange membranes (Liu et al., 2014). These characteristics are attributed to the phthalazinone units within the polymer backbone, enhancing their suitability for applications in fuel cells and other demanding environments.
Photophysical and Photochemical Studies
Research into the photophysical and photochemical behaviors of sulfanyl-acetic acid derivatives, including those similar to (4-Methylphthalazin-1-yl)sulfanylacetic acid, has provided insights into their potential applications in light-sensitive materials and processes. Studies on carboxy-substituted N-alkylphthalimides, closely related to the compound , have explored their quantum yields of substrate decomposition and decarboxylation efficiencies under light irradiation (Görner et al., 2002). These findings are vital for developing photodegradable materials, photoresists, and other applications where controlled photodegradation or photoactivation is required.
Larvicidal and Antimicrobial Activities
The compound's related triazinone derivatives have demonstrated significant biological activities, including larvicidal and antimicrobial effects. Novel compounds synthesized from 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one, a core similar to (4-Methylphthalazin-1-yl)sulfanylacetic acid, were found to inhibit the growth of certain bacterial and fungal pathogens, as well as show potency in mosquito larvicidal activity (Kumara et al., 2015). This indicates potential applications in developing new antimicrobial agents and insecticides.
Anticancer Research
In the domain of pharmaceuticals, derivatives similar to (4-Methylphthalazin-1-yl)sulfanylacetic acid have been explored for their anticancer properties. Notably, novel antidepressant derivatives, such as Lu AA21004, were metabolized to various biologically active forms, demonstrating the potential for the development of new therapeutic agents (Hvenegaard et al., 2012). Such studies underscore the compound's relevance in drug discovery and development, particularly in targeting cancer and other diseases.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s worth noting that compounds with similar structures can act as selective agonists of certain receptors, displaying high affinity and potency for these targets .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with certain conditions .
properties
IUPAC Name |
2-(4-methylphthalazin-1-yl)sulfanyl-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-13-9-5-6-10-14(13)16(19-18-11)22-15(17(20)21)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULVLTYSPIZRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2419001.png)
![5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419003.png)
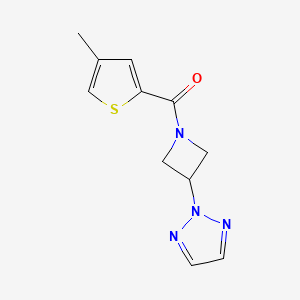
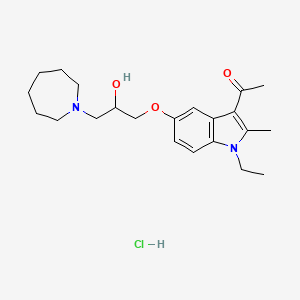
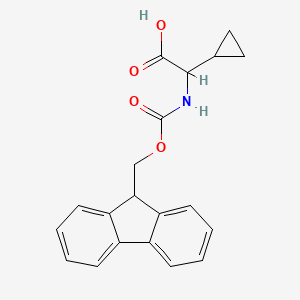
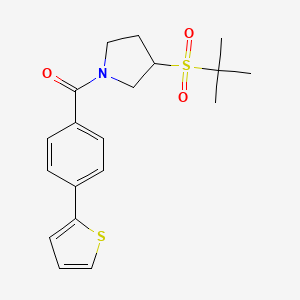
![1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B2419014.png)

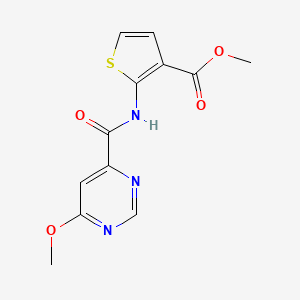
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2419017.png)



![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)